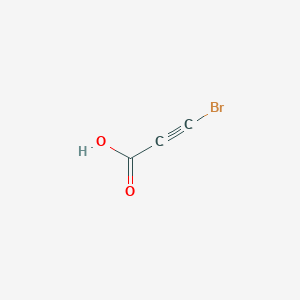

Bromopropiolic acid

Vue d'ensemble

Description

Bromopropiolic acid is an organic compound with the molecular formula C3HBrO2. It is a derivative of propiolic acid, where one hydrogen atom is replaced by a bromine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bromopropiolic acid can be synthesized through the bromination of propiolic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the alkyne group.

Industrial Production Methods: In an industrial setting, this compound can be produced by the addition of bromine to propiolic acid in a continuous flow reactor. The reaction is monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.

Reduction: The compound can be reduced to form bromopropionic acid or other reduced derivatives.

Substitution: this compound can participate in substitution reactions where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives such as bromoacetic acid.

Reduction: Reduced products like bromopropionic acid.

Substitution: Substituted products depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

3-Bromopropionic acid serves as a crucial building block for synthesizing various derivatives, including:

- Esters

- Acid halides

- Amides

These derivatives are essential in creating more complex organic molecules used in pharmaceuticals and agrochemicals .

Enzyme Inhibition Studies

The compound is known for its role as an alkylating agent, particularly affecting enzymes by modifying nucleophilic sites such as cysteine residues. Notable studies include:

- Horse Liver Alcohol Dehydrogenase : Inhibition studies showed that 3-BPA modifies cysteine residue 174, impairing enzymatic function with a Ki of approximately 2 mM .

- Malate Dehydrogenase : Research indicates that 3-BPA forms abortive ternary complexes with malate dehydrogenase, impacting its activity .

Toxicological Research

The toxicological profile of 3-Bromopropionic acid highlights potential health risks:

- Neurotoxicity : Exposure has been linked to neurological disorders in animal models .

- Mutagenicity : Evaluations suggest that 3-BPA may induce mutagenic effects and tumor formation, raising safety concerns for industrial applications .

Table 1: Recovery Studies of 3-Bromopropionic Acid in Urine Samples

| Spike Level (μg/mL) | Mean Recovered (μg/mL) | Average % Recovery | Standard Deviation (μg/mL) | % Relative Standard Deviation |

|---|---|---|---|---|

| 2 | 1.91 | 96 | 0.11 | 5.7 |

| 10 | 9.32 | 93 | 0.13 | 1.4 |

| 50 | 48.9 | 98 | 0.36 | 0.7 |

| Overall | - | 95% | - | 3.1% |

This table summarizes the accuracy of analytical methods for measuring levels of 3-BPA in biological samples .

Enzyme Inhibition Study

A study demonstrated that the inhibition of horse liver alcohol dehydrogenase by this compound was concentration-dependent, with significant effects observed at concentrations as low as 2 mM. The modification of cysteine residues is crucial for understanding the biochemical pathways affected by this compound .

Toxicological Assessment

Research indicates that exposure to brominated compounds can lead to neurotoxic effects and potential carcinogenicity. For instance, studies have shown that the metabolite N-acetyl-S-(n-propyl)-l-cysteine serves as a biomarker for occupational exposure to related compounds .

Mécanisme D'action

The mechanism of action of bromopropiolic acid involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the molecule makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparaison Avec Des Composés Similaires

Propiolic Acid: The parent compound of bromopropiolic acid, lacking the bromine atom.

Bromoacetic Acid: A similar compound where the bromine atom is attached to an acetic acid moiety.

Bromopropionic Acid: A reduced form of this compound.

Uniqueness: this compound is unique due to its combination of an alkyne group and a bromine atom, making it highly reactive and versatile in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various scientific and industrial applications.

Activité Biologique

Bromopropiolic acid, a halogenated organic compound, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is chemically characterized as 3-bromoprop-2-ynoic acid, with the molecular formula C₃H₃BrO₂. The synthesis typically involves the reaction of acrylic acid with hydrogen bromide under controlled conditions, yielding high purity and yield rates . The reaction can be summarized as follows:

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. A study investigated its effects in combination with nano metal oxides on various microbial strains. The results indicated that this compound enhanced the antimicrobial efficacy of the nanocomposite, particularly against pathogenic bacteria and fungi .

Table 1: Antimicrobial Efficacy of this compound

| Microbial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 18 | 10 |

| C. albicans | 20 | 10 |

Toxicological Studies

Toxicological evaluations have revealed that this compound can induce mutagenic effects and has been linked to tumor formation in animal models. A risk evaluation highlighted its potential to cause kidney toxicity and immunotoxicity .

Table 2: Summary of Toxicological Findings

| Study Type | Findings | Reference |

|---|---|---|

| Mutagenicity | Positive in bacterial assays | |

| Tumorigenicity | Induced tumors in rodent studies | |

| Kidney Toxicity | Significant nephrotoxicity observed |

Case Studies

- Case Study on Antimicrobial Application : A research project utilized this compound in the formulation of antimicrobial fabrics. The study demonstrated a marked reduction in microbial load on treated fabrics compared to untreated controls, indicating its potential for textile applications .

- Toxicological Assessment : In a comprehensive risk assessment, exposure to this compound was evaluated for its carcinogenic potential. The findings suggested a correlation between exposure levels and increased tumor incidence in laboratory animals, necessitating further investigation into its safety profile .

Analyse Des Réactions Chimiques

Isomerization of 2-Bromopropionic Acid to 3-Bromopropionic Acid

A catalytic isomerization process converts 2-bromopropionic acid to the β-isomer using tetrabutylphosphonium bromide ([PBu₄]Br):

| Parameter | Value |

|---|---|

| Catalyst | Tetrabutylphosphonium bromide |

| Temperature | 160°C |

| Pressure | 760 Torr |

| Reaction Time | 20 hours |

| 3-Bromopropionic Acid Yield | 79% |

| Selectivity | >90% |

This method avoids harsh reagents and enables large-scale production .

Surface Reactions on Copper Catalysts

Studies on Cu(100) and oxygen-precovered Cu(100) reveal distinct decomposition pathways:

On Clean Cu(100)

-

C–Br Bond Cleavage : Occurs at 110 K, forming CH₂CH₂COOH and CH₂CH₂COO⁻.

-

Thermal Evolution :

On Oxygen-Precovered Cu(100)

-

Suppressed C–Br Cleavage : BrCH₂CH₂COO⁻ dominates at 150 K.

-

Disproportionation : At 320 K, CH₃CH₂COO⁻ and CH₂═CHCOO⁻ form via sequential H loss and hydrogenation .

Reactivity Comparison with Chlorinated Analogs

Propriétés

IUPAC Name |

3-bromoprop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrO2/c4-2-1-3(5)6/h(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHNFLCNZCPFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404677 | |

| Record name | Bromopropiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16900-53-1 | |

| Record name | Bromopropiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does bromopropiolic acid interact with trans-3-chloroacrylic acid dehalogenase (CaaD) and what are the downstream effects?

A1: this compound acts as a potent irreversible inhibitor of CaaD. [] This inhibition occurs through covalent modification of Pro-1 of the CaaD beta-subunit. [] As a result of this interaction, CaaD's enzymatic activity, which normally involves the conversion of molecules like trans-3-chloroacrylate to malonate semialdehyde, is blocked. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.